3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features an iodine atom, an isopropyl group, and a carboxylic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-methanol derivatives.
Scientific Research Applications
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- 3-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- 3-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIIGMONADNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946823-02-4 |
Source
|
Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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